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molecular formula C11H18O B042211 2-Pentylidenecyclohexan-1-one CAS No. 25677-40-1

2-Pentylidenecyclohexan-1-one

Cat. No. B042211
M. Wt: 166.26 g/mol
InChI Key: KTETXLGRNPACFS-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC=C1CCCCC1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:13]([Cl:14])[Cl:15].[CH:1]([CH2:2][CH2:3][CH2:4][CH3:5])=[C:6]1[C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH2:11]1>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH3:5])[CH:6]1[C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CCCCC=C1CCCCC1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC=C1CCCCC1=O

Outcomes

Product
Name
Type
product
Smiles
CCCCCC1CCCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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